molecular formula C7H12N4 B13752878 [(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide CAS No. 58712-58-6

[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide

Cat. No.: B13752878
CAS No.: 58712-58-6
M. Wt: 152.20 g/mol
InChI Key: FLYMJPRZDCDDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide is an organic compound that features a piperazine ring substituted with a cyanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide typically involves the reaction of 4-methylpiperazine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The cyanamide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted cyanamides, depending on the specific reagents and conditions used .

Scientific Research Applications

[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. This interaction is often mediated through the cyanamide group, which can act as an electrophile in biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

58712-58-6

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)methylidenecyanamide

InChI

InChI=1S/C7H12N4/c1-10-2-4-11(5-3-10)7-9-6-8/h7H,2-5H2,1H3

InChI Key

FLYMJPRZDCDDJG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C=NC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.